molecular formula C18H23Cl2N3 B13057960 N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride

Cat. No.: B13057960
M. Wt: 352.3 g/mol
InChI Key: XWLAWLVGQUMFJE-UHFFFAOYSA-N
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Description

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which is then chlorinated. The adamantane moiety is introduced through a nucleophilic substitution reaction, where the chlorinated imidazo[1,2-a]pyridine reacts with an adamantane derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the chlorine atom on the imidazo[1,2-a]pyridine ring, which can form hydrogen bonds or participate in halogen bonding with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine is unique due to the combination of the adamantane moiety and the chlorinated imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H23Cl2N3

Molecular Weight

352.3 g/mol

IUPAC Name

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride

InChI

InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H

InChI Key

XWLAWLVGQUMFJE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN=C5N4C=C(C=C5)Cl.Cl

Origin of Product

United States

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